molecular formula C6H5FINO B12841732 5-Amino-2-fluoro-4-iodophenol

5-Amino-2-fluoro-4-iodophenol

Cat. No.: B12841732
M. Wt: 253.01 g/mol
InChI Key: OABPAEZCCHTWHC-UHFFFAOYSA-N
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Description

5-Amino-2-fluoro-4-iodophenol: is an organic compound with the molecular formula C6H5FINO It is a phenolic compound characterized by the presence of amino, fluoro, and iodo substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of potassium iodide and tert-butyl hydroperoxide in methanol at room temperature .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-fluoro-4-iodophenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The fluoro and iodo groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can yield quinones, while nucleophilic substitution can result in the replacement of the fluoro or iodo groups with other functional groups.

Scientific Research Applications

Chemistry: In chemistry, 5-Amino-2-fluoro-4-iodophenol is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of halogenated phenols on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: In medicinal chemistry, this compound can be used to develop new pharmaceuticals. Its unique structure may impart specific biological activities, making it a potential candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 5-Amino-2-fluoro-4-iodophenol depends on its specific application. In general, the presence of the amino, fluoro, and iodo groups can influence the compound’s reactivity and interactions with other molecules. For example, the fluoro group can enhance the compound’s lipophilicity, while the iodo group can increase its molecular weight and electron density. These properties can affect the compound’s binding affinity to molecular targets and its overall biological activity.

Comparison with Similar Compounds

    2-Fluoro-4-iodophenol: Lacks the amino group, which may result in different reactivity and biological activity.

    5-Amino-2-fluorophenol: Lacks the iodo group, which may affect its electron density and reactivity.

    4-Iodo-2-aminophenol: Lacks the fluoro group, which may influence its lipophilicity and biological activity.

Uniqueness: 5-Amino-2-fluoro-4-iodophenol is unique due to the combination of amino, fluoro, and iodo substituents on the phenol ring. This combination imparts specific chemical and physical properties that can be exploited in various scientific and industrial applications.

Properties

Molecular Formula

C6H5FINO

Molecular Weight

253.01 g/mol

IUPAC Name

5-amino-2-fluoro-4-iodophenol

InChI

InChI=1S/C6H5FINO/c7-3-1-4(8)5(9)2-6(3)10/h1-2,10H,9H2

InChI Key

OABPAEZCCHTWHC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1O)F)I)N

Origin of Product

United States

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